Researchers requiring a robust η6-arene ligand free from C-H activation side reactions choose Hexamethylbenzene. Its complete methylation prevents unwanted reactivity, ensuring predictable organometallic complex formation. As a crystalline solid (mp ~166°C), it excels in high-temperature catalytic studies. A single sharp 1H NMR singlet also enables use as a quantitative internal standard in aromatic solvents. SMolecule supplies it at ≥99% purity, in stock for immediate shipment.
Hexamethylbenzene (CAS 87-85-4), also known as mellitene, is a fully substituted aromatic hydrocarbon where all six hydrogen atoms of the benzene ring are replaced by methyl groups.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGp5Lihoq5vZrJbOEk8wGDYZk592bxCMPOYwUGzGIfreBbHQzBSfPtzC8QdEo15YNLecXrGW8C6hsoU3FQVOtdtkxCu6Q86jdPBPf65hbbP53QAZxBuYW3GpGs-f0JbKnpoWK_MNZx3JYUN)] This complete substitution results in a highly symmetrical, planar molecule with distinct physical and electronic properties.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGp5Lihoq5vZrJbOEk8wGDYZk592bxCMPOYwUGzGIfreBbHQzBSfPtzC8QdEo15YNLecXrGW8C6hsoU3FQVOtdtkxCu6Q86jdPBPf65hbbP53QAZxBuYW3GpGs-f0JbKnpoWK_MNZx3JYUN)] Unlike many common alkylbenzenes, it is a white crystalline solid at room temperature with a high melting point of approximately 165-166 °C.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGp5Lihoq5vZrJbOEk8wGDYZk592bxCMPOYwUGzGIfreBbHQzBSfPtzC8QdEo15YNLecXrGW8C6hsoU3FQVOtdtkxCu6Q86jdPBPf65hbbP53QAZxBuYW3GpGs-f0JbKnpoWK_MNZx3JYUN)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGyokbTMK6xz3JdByyI02aB3H5rOyjC7oMWPwW41eJgkhF81lJJ1womgUduiwfH-IQL9VoShprdWk-PVsh90IYuwdLNbmi6URE5bxTZ2au0rxJekwm-n3O6Ys9vwyP5YTrD0pYdWqrEBpFYk5fjRuUHhufbZmXgzTrIxhDVHJBPC3U%3D)] The six electron-donating methyl groups significantly increase the electron density of the aromatic ring, making it a potent electron donor and a valuable ligand in organometallic chemistry.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGp5Lihoq5vZrJbOEk8wGDYZk592bxCMPOYwUGzGIfreBbHQzBSfPtzC8QdEo15YNLecXrGW8C6hsoU3FQVOtdtkxCu6Q86jdPBPf65hbbP53QAZxBuYW3GpGs-f0JbKnpoWK_MNZx3JYUN)]
Direct substitution of Hexamethylbenzene with less-substituted analogs like Durene (1,2,4,5-tetramethylbenzene) or Pentamethylbenzene is often unfeasible due to critical differences in physical state, thermal properties, and electronic behavior. Hexamethylbenzene's high melting point (~166 °C) contrasts sharply with that of Durene (~80 °C) and Pentamethylbenzene (~54 °C), fundamentally altering processability, handling requirements, and suitability for high-temperature applications.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGp5Lihoq5vZrJbOEk8wGDYZk592bxCMPOYwUGzGIfreBbHQzBSfPtzC8QdEo15YNLecXrGW8C6hsoU3FQVOtdtkxCu6Q86jdPBPf65hbbP53QAZxBuYW3GpGs-f0JbKnpoWK_MNZx3JYUN)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGRqvdnXnHXLV2SlPrgs3i8TCxrt83VtSDnIrexQoEuQlLtiPORvdPfkeeQ6ZjJwW4Q6t2iyB9uGlaG7kjZekaKKds4DCFfUiuT_8hpmA69MzTw7vWU416eTZY4Za8WdTsGPKFC_DYs7AHMDg%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdUQ315PlxOdKKsr29SJH5-tiQa9FNVni5lS-AtdqRAApDuhO0GMnEnUokvexzALq-mV49IVOMri16Xg9CyKR_Ho1k_w9vqt_zA4N4PIRWWO6DJCW7T9kg4fX7Ft_MMA%3D%3D)] Electronically, the complete methylation of the ring makes Hexamethylbenzene an exceptionally strong electron donor, a property that is quantitatively distinct from its lower-methylated counterparts.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-3lLr2DK6Tb23rVXFWEjkvBwClkuvWGagwXfppPMNqzvysqO0RcVMkZrWvNr7bftOndtlWq-WUe_vBWBqrjzibWG02YnNVzJZC0lLOCdrblC1hIBv4Jp7ZKFm6jtGnV7noH-LUr5VDLNpkeZSfGsT)] This enhanced electron-donating ability and unique steric profile are crucial for forming stable charge-transfer complexes and specific organometallic structures where less-substituted benzenes would yield lower stability or different reactivity.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGp5Lihoq5vZrJbOEk8wGDYZk592bxCMPOYwUGzGIfreBbHQzBSfPtzC8QdEo15YNLecXrGW8C6hsoU3FQVOtdtkxCu6Q86jdPBPf65hbbP53QAZxBuYW3GpGs-f0JbKnpoWK_MNZx3JYUN)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-3lLr2DK6Tb23rVXFWEjkvBwClkuvWGagwXfppPMNqzvysqO0RcVMkZrWvNr7bftOndtlWq-WUe_vBWBqrjzibWG02YnNVzJZC0lLOCdrblC1hIBv4Jp7ZKFm6jtGnV7noH-LUr5VDLNpkeZSfGsT)]
Hexamethylbenzene's high molecular symmetry results in an exceptionally high melting point for an alkylbenzene, a critical parameter for material selection in processes requiring thermal stability or solid-state handling.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGp5Lihoq5vZrJbOEk8wGDYZk592bxCMPOYwUGzGIfreBbHQzBSfPtzC8QdEo15YNLecXrGW8C6hsoU3FQVOtdtkxCu6Q86jdPBPf65hbbP53QAZxBuYW3GpGs-f0JbKnpoWK_MNZx3JYUN)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdUQ315PlxOdKKsr29SJH5-tiQa9FNVni5lS-AtdqRAApDuhO0GMnEnUokvexzALq-mV49IVOMri16Xg9CyKR_Ho1k_w9vqt_zA4N4PIRWWO6DJCW7T9kg4fX7Ft_MMA%3D%3D)] Its melting point is more than double that of its closest solid analog, Pentamethylbenzene, and over 85 °C higher than Durene.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 165–166 °C[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGp5Lihoq5vZrJbOEk8wGDYZk592bxCMPOYwUGzGIfreBbHQzBSfPtzC8QdEo15YNLecXrGW8C6hsoU3FQVOtdtkxCu6Q86jdPBPf65hbbP53QAZxBuYW3GpGs-f0JbKnpoWK_MNZx3JYUN)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGyokbTMK6xz3JdByyI02aB3H5rOyjC7oMWPwW41eJgkhF81lJJ1womgUduiwfH-IQL9VoShprdWk-PVsh90IYuwdLNbmi6URE5bxTZ2au0rxJekwm-n3O6Ys9vwyP5YTrD0pYdWqrEBpFYk5fjRuUHhufbZmXgzTrIxhDVHJBPC3U%3D)] |
| Comparator Or Baseline | Pentamethylbenzene: 54.4 °C[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGRqvdnXnHXLV2SlPrgs3i8TCxrt83VtSDnIrexQoEuQlLtiPORvdPfkeeQ6ZjJwW4Q6t2iyB9uGlaG7kjZekaKKds4DCFfUiuT_8hpmA69MzTw7vWU416eTZY4Za8WdTsGPKFC_DYs7AHMDg%3D%3D)] Durene: 79.2 °C[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdUQ315PlxOdKKsr29SJH5-tiQa9FNVni5lS-AtdqRAApDuhO0GMnEnUokvexzALq-mV49IVOMri16Xg9CyKR_Ho1k_w9vqt_zA4N4PIRWWO6DJCW7T9kg4fX7Ft_MMA%3D%3D)] |
| Quantified Difference | >110 °C higher than Pentamethylbenzene; >85 °C higher than Durene |
| Conditions | Standard atmospheric pressure. |
This significant difference in melting point dictates the compound's physical state during use and dictates handling procedures, reactor design, and purification methods like crystallization.
The six electron-donating methyl groups make Hexamethylbenzene a powerful π-donor for forming charge-transfer (CT) complexes. When complexed with the electron acceptor tetracyanoethylene (TCNE), Hexamethylbenzene exhibits a significantly higher stability constant compared to less-methylated benzenes, indicating a stronger donor-acceptor interaction.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGp5Lihoq5vZrJbOEk8wGDYZk592bxCMPOYwUGzGIfreBbHQzBSfPtzC8QdEo15YNLecXrGW8C6hsoU3FQVOtdtkxCu6Q86jdPBPf65hbbP53QAZxBuYW3GpGs-f0JbKnpoWK_MNZx3JYUN)] The stability constant for the HMB-TCNE complex is nearly 5 times greater than that for the durene complex and over 130 times greater than that for the benzene complex.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGp5Lihoq5vZrJbOEk8wGDYZk592bxCMPOYwUGzGIfreBbHQzBSfPtzC8QdEo15YNLecXrGW8C6hsoU3FQVOtdtkxCu6Q86jdPBPf65hbbP53QAZxBuYW3GpGs-f0JbKnpoWK_MNZx3JYUN)]
| Evidence Dimension | Stability Constant (K) with TCNE (L/mol) |
| Target Compound Data | 16.8[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGp5Lihoq5vZrJbOEk8wGDYZk592bxCMPOYwUGzGIfreBbHQzBSfPtzC8QdEo15YNLecXrGW8C6hsoU3FQVOtdtkxCu6Q86jdPBPf65hbbP53QAZxBuYW3GpGs-f0JbKnpoWK_MNZx3JYUN)] |
| Comparator Or Baseline | Durene (1,2,4,5-tetramethylbenzene): 3.4[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGp5Lihoq5vZrJbOEk8wGDYZk592bxCMPOYwUGzGIfreBbHQzBSfPtzC8QdEo15YNLecXrGW8C6hsoU3FQVOtdtkxCu6Q86jdPBPf65hbbP53QAZxBuYW3GpGs-f0JbKnpoWK_MNZx3JYUN)] Mesitylene (1,3,5-trimethylbenzene): 1.11[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGp5Lihoq5vZrJbOEk8wGDYZk592bxCMPOYwUGzGIfreBbHQzBSfPtzC8QdEo15YNLecXrGW8C6hsoU3FQVOtdtkxCu6Q86jdPBPf65hbbP53QAZxBuYW3GpGs-f0JbKnpoWK_MNZx3JYUN)] Benzene: 0.128[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGp5Lihoq5vZrJbOEk8wGDYZk592bxCMPOYwUGzGIfreBbHQzBSfPtzC8QdEo15YNLecXrGW8C6hsoU3FQVOtdtkxCu6Q86jdPBPf65hbbP53QAZxBuYW3GpGs-f0JbKnpoWK_MNZx3JYUN)] |
| Quantified Difference | ~4.9x higher than Durene; >130x higher than Benzene |
| Conditions | Complex formation with tetracyanoethylene (TCNE) electron acceptor. |
For applications requiring strong and stable charge-transfer interactions, such as in organic electronic materials or as mechanistic probes, Hexamethylbenzene provides a level of performance that less-substituted analogs cannot achieve.
In organometallic synthesis, Hexamethylbenzene serves as a unique η6-arene ligand that imparts exceptional stability to the resulting metal complexes, such as with ruthenium. The [(C6Me6)RuCl2]2 dimer is a common and stable precursor in catalysis.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHqLHezZV3uxhMZF-qshp_QGBDgJettVNaQT92aiwU76XnnZeDgYcV5eoMNdzhnA0MmV42M_qW0Hu5_2KDYmPBBum4toqYdS-W1pK6rJfj8L6JMT1w10HljlLuJRh-W5WbGEic%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEYWLpjcA8qzrgqTxVXp2rl0anIAQsr7_w3ET0a8Tjh9xwJJyHc0QG5oLt2oF7j3oA0rjbPyOTiz_tzcIK3sjARHY48xjSwKEdDLHC-wjYcyounqpioXIFJBGBAkuqmOlXBMDxhoxm51ojEa0ZqcRv2OXuXNA%3D%3D)] Unlike ligands with ring C-H bonds such as durene or pentamethylbenzene, the fully substituted nature of hexamethylbenzene prevents undesirable side reactions like C-H activation at the arene, leading to cleaner reactivity and more robust complexes under demanding conditions. The electron-rich nature of the hexamethylbenzene ligand enhances the stability of the metal center, a critical factor in the design of catalysts and materials.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGp5Lihoq5vZrJbOEk8wGDYZk592bxCMPOYwUGzGIfreBbHQzBSfPtzC8QdEo15YNLecXrGW8C6hsoU3FQVOtdtkxCu6Q86jdPBPf65hbbP53QAZxBuYW3GpGs-f0JbKnpoWK_MNZx3JYUN)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHqLHezZV3uxhMZF-qshp_QGBDgJettVNaQT92aiwU76XnnZeDgYcV5eoMNdzhnA0MmV42M_qW0Hu5_2KDYmPBBum4toqYdS-W1pK6rJfj8L6JMT1w10HljlLuJRh-W5WbGEic%3D)]
| Evidence Dimension | Ligand Reactivity & Complex Stability |
| Target Compound Data | Forms highly stable η6-arene complexes; ring is inert to C-H activation side reactions.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGp5Lihoq5vZrJbOEk8wGDYZk592bxCMPOYwUGzGIfreBbHQzBSfPtzC8QdEo15YNLecXrGW8C6hsoU3FQVOtdtkxCu6Q86jdPBPf65hbbP53QAZxBuYW3GpGs-f0JbKnpoWK_MNZx3JYUN)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHqLHezZV3uxhMZF-qshp_QGBDgJettVNaQT92aiwU76XnnZeDgYcV5eoMNdzhnA0MmV42M_qW0Hu5_2KDYmPBBum4toqYdS-W1pK6rJfj8L6JMT1w10HljlLuJRh-W5WbGEic%3D)] |
| Comparator Or Baseline | Less-substituted arenes (e.g., Durene, Pentamethylbenzene) possess ring C-H bonds, creating potential pathways for undesired intramolecular C-H activation or other side reactions. |
| Quantified Difference | Qualitative but critical difference in reaction pathways and product purity. |
| Conditions | Typical conditions for organometallic synthesis and catalysis. |
For synthesizing robust, well-defined organometallic catalysts or materials, selecting Hexamethylbenzene as a ligand minimizes side reactions and enhances the thermal and chemical stability of the final product.
The compound is a preferred choice for synthesizing highly stable η6-arene metal complexes, such as (Hexamethylbenzene)ruthenium(II) dichloride dimer.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGp5Lihoq5vZrJbOEk8wGDYZk592bxCMPOYwUGzGIfreBbHQzBSfPtzC8QdEo15YNLecXrGW8C6hsoU3FQVOtdtkxCu6Q86jdPBPf65hbbP53QAZxBuYW3GpGs-f0JbKnpoWK_MNZx3JYUN)] Its complete methylation prevents C-H activation side reactions, making it the right choice where ligand stability and predictable reactivity are paramount for catalytic applications.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGyokbTMK6xz3JdByyI02aB3H5rOyjC7oMWPwW41eJgkhF81lJJ1womgUduiwfH-IQL9VoShprdWk-PVsh90IYuwdLNbmi6URE5bxTZ2au0rxJekwm-n3O6Ys9vwyP5YTrD0pYdWqrEBpFYk5fjRuUHhufbZmXgzTrIxhDVHJBPC3U%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGRqvdnXnHXLV2SlPrgs3i8TCxrt83VtSDnIrexQoEuQlLtiPORvdPfkeeQ6ZjJwW4Q6t2iyB9uGlaG7kjZekaKKds4DCFfUiuT_8hpmA69MzTw7vWU416eTZY4Za8WdTsGPKFC_DYs7AHMDg%3D%3D)]
Where the objective is to form strong, stable charge-transfer complexes for materials science or mechanistic studies, Hexamethylbenzene's superior electron-donating ability provides a significant advantage over less-substituted benzenes like durene or mesitylene.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdUQ315PlxOdKKsr29SJH5-tiQa9FNVni5lS-AtdqRAApDuhO0GMnEnUokvexzALq-mV49IVOMri16Xg9CyKR_Ho1k_w9vqt_zA4N4PIRWWO6DJCW7T9kg4fX7Ft_MMA%3D%3D)]
Due to its high crystallinity, chemical inertness, and simple 1H NMR spectrum (a single sharp singlet), Hexamethylbenzene is an excellent high-purity internal standard for quantitative analysis of nonpolar analytes in deuterated aromatic solvents like benzene-d6.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlL6SVB1QW85EXL9I8cm-JwAKumGnokkAOjeRCX3nvYKJyI2DXe3hxrVdi_aa8470jDWmYHEudkfKNK_ujbTyCWlHmLstcSJQesqilP61w6_PnUkhy2p71E5n5qYx9pLc%3D)]
The high symmetry and crystallinity of Hexamethylbenzene make it a valuable reference compound. In solid-state 13C NMR, it provides a sharp reference peak for chemical shift calibration.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF6JkOyycuy8SSJwAd5RWRVIx_6PjnoH-Qqet1hoNH4-JciIaVhc7ioyb-pwB9yuv-KFQ93MUQ7DtsRWOATsnfmzvTArCAVjCQgX_vOKC3U3npjhjAO1cKM0ApiAL1MQrTQdtLYyJKMctfIDDg4DJPlsQkDkks%3D)] Its well-defined crystal structure also serves as a benchmark in crystallographic studies.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFEvhUImMMzpq5zqc3BLgCoYvet07wxP6c0j-VNrlfGyZSQ8qoO9bRwkuhGB56wIKcPL2LLmVTbDJU0-8praJCsqLlOqKtDP4wPdwIMv3kt5JWAUNxBN73Vgg-1irN1E7dHoqGnJgXheWfdFyT6KqHyjItcZLrVvdj8f-byD4YX)]
Irritant